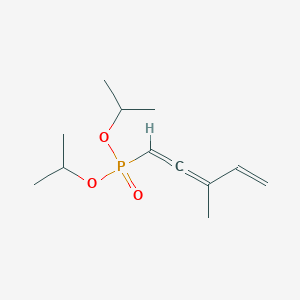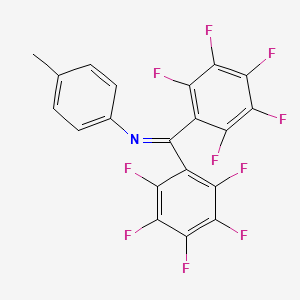
N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine: is a chemical compound characterized by its unique structure, which includes a 4-methylphenyl group and two pentafluorophenyl groups attached to a methanimine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine typically involves the reaction of 4-methylphenylamine with pentafluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The pentafluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Imine oxides.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Wissenschaftliche Forschungsanwendungen
N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism of action of N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine involves its interaction with molecular targets through its imine group and pentafluorophenyl rings. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, while the pentafluorophenyl groups enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or other molecular targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-(4-Methylphenyl)-2-((2,3,4,5,6-pentafluorophenyl)thio)acetamide
- Tetrakis(pentafluorophenyl)borate
Comparison: N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine is unique due to its specific combination of a 4-methylphenyl group and two pentafluorophenyl groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds. For instance, tetrakis(pentafluorophenyl)borate is known for its weakly coordinating anion properties, while N-(4-Methylphenyl)-2-((2,3,4,5,6-pentafluorophenyl)thio)acetamide has different reactivity due to the presence of a thioether linkage.
Eigenschaften
CAS-Nummer |
75840-65-2 |
|---|---|
Molekularformel |
C20H7F10N |
Molekulargewicht |
451.3 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-1,1-bis(2,3,4,5,6-pentafluorophenyl)methanimine |
InChI |
InChI=1S/C20H7F10N/c1-6-2-4-7(5-3-6)31-20(8-10(21)14(25)18(29)15(26)11(8)22)9-12(23)16(27)19(30)17(28)13(9)24/h2-5H,1H3 |
InChI-Schlüssel |
JVSYTJFLGCQNPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


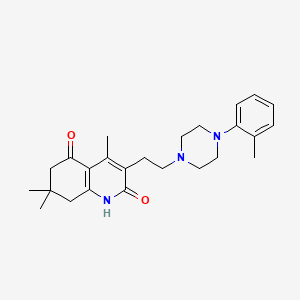
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
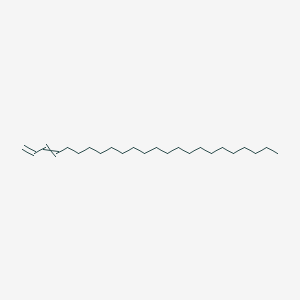


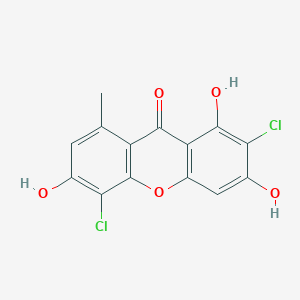
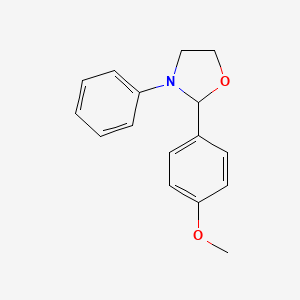


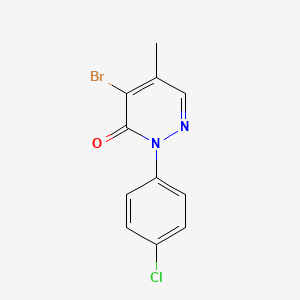
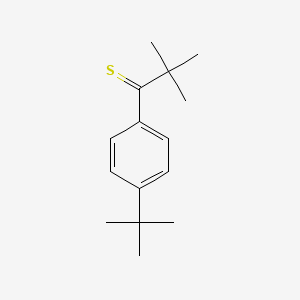
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
